5-Chlorosalicylamide: A Comprehensive Technical Guide for Chemical Researchers
5-Chlorosalicylamide: A Comprehensive Technical Guide for Chemical Researchers
Introduction: Unveiling a Versatile Chemical Intermediate
5-Chlorosalicylamide (5-CSA), a halogenated derivative of salicylamide, stands as a pivotal molecule in the landscape of pharmaceutical and chemical research. While structurally unassuming, its strategic placement of chloro, hydroxyl, and amide functional groups on a benzene ring imparts a unique reactivity profile, establishing it as a valuable precursor and a compound of interest for its intrinsic biological activities. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and analytical methodologies pertaining to 5-Chlorosalicylamide, tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond mere data presentation to offer insights into the causality behind its chemical behavior and applications.
Core Chemical and Physical Properties
5-Chlorosalicylamide is a white to slightly pink crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-2-hydroxybenzamide | [2] |
| CAS Number | 7120-43-6 | [2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molecular Weight | 171.58 g/mol | [2] |
| Melting Point | 223-226 °C | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in hot alcohol; slightly soluble in ether and acetone; almost insoluble in water. | |
| Density | ~1.447 g/cm³ |
These properties underscore the compound's stability as a solid and its limited aqueous solubility, which are key considerations for reaction solvent selection and purification processes like recrystallization.
Molecular Structure and Spectroscopic Profile
The arrangement of functional groups in 5-Chlorosalicylamide dictates its chemical reactivity and is confirmed through various spectroscopic techniques.
Caption: General synthetic pathway to 5-Chlorosalicylamide.
Experimental Protocol: Synthesis from 5-Chlorosalicylic Acid
This protocol describes a common laboratory-scale method for the amidation of 5-chlorosalicylic acid. The causality behind this two-step, one-pot approach is the conversion of the less reactive carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with ammonia.
Materials:
-
5-Chlorosalicylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (concentrated aqueous solution)
-
Ice
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorosalicylic acid (1 equivalent) in anhydrous toluene.
-
Carefully add thionyl chloride (1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution. This step forms the 5-chlorosalicyl chloride intermediate.
-
Amidation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of concentrated ammonium hydroxide in an ice bath.
-
Slowly and carefully pour the cooled reaction mixture containing the acyl chloride into the cold ammonium hydroxide solution with vigorous stirring. This is an exothermic reaction.
-
Continue stirring for 30 minutes in the ice bath. A precipitate of 5-Chlorosalicylamide will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any ammonium chloride salts.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure 5-Chlorosalicylamide.
-
Dry the purified product under vacuum.
Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR) as detailed in Section 2.
Biological Activity and Mechanism of Action
Salicylamides and their derivatives are known for a wide spectrum of biological activities. While 5-Chlorosalicylamide itself is a key building block, its structural motifs are associated with specific biological functions.
-
Antibacterial Activity: Chlorinated salicylanilides, a class of compounds derived from 5-chlorosalicylamide, are known to possess antibacterial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes. [4]These compounds can increase membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death. [5]The lipophilic nature of the chlorinated aromatic ring facilitates interaction with the lipid bilayer of the bacterial membrane. [6][7]* Anthelmintic Precursor: 5-Chlorosalicylamide is a crucial intermediate in the synthesis of Niclosamide, an anthelmintic agent used to treat tapeworm infections. [8]* Anticancer Potential of Derivatives: Derivatives of 5-Chlorosalicylamide have been investigated for their anticancer properties. Some salicylanilides have been shown to act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified overview of the biological mechanisms of action for salicylamide derivatives.
Analytical Methodologies
Accurate quantification and purity assessment of 5-Chlorosalicylamide are essential for quality control in both research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. [9]
Protocol: Purity Analysis by HPLC
This protocol provides a general guideline for the purity determination of 5-Chlorosalicylamide using reversed-phase HPLC with UV detection.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard system with pump, autosampler, column oven, and UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
Procedure:
-
Solution Preparation:
-
Mobile Phase: Prepare the mobile phase as described above, filter through a 0.45 µm membrane filter, and degas before use.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 5-Chlorosalicylamide reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and system suitability.
-
Inject the sample solution.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of 5-CSA Peak / Total Area of All Peaks) x 100
-
For trace-level quantification, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. [9][10]
Applications in Drug Development and Chemical Synthesis
The primary role of 5-Chlorosalicylamide in drug development is that of a key chemical intermediate. []Its structure allows for further chemical modifications at the amide nitrogen, the phenolic hydroxyl group, or the aromatic ring, leading to a diverse range of derivatives with varied pharmacological activities.
-
Synthesis of Niclosamide: As previously mentioned, 5-Chlorosalicylamide is a direct precursor to Niclosamide. The synthesis involves the condensation of 5-chlorosalicylic acid (or its activated form) with 2-chloro-4-nitroaniline. [8]* Scaffold for Novel Therapeutics: The salicylamide core is a recognized scaffold in medicinal chemistry. By using 5-Chlorosalicylamide as a starting material, researchers can synthesize libraries of novel compounds to screen for various biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The chlorine atom at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity or modifying its pharmacokinetic profile.
Conclusion
5-Chlorosalicylamide is a compound of significant utility, bridging the gap between basic chemical synthesis and the development of complex, biologically active molecules. Its well-defined chemical and physical properties, coupled with a clear spectroscopic signature, make it a reliable component in multi-step syntheses. An understanding of its structure, reactivity, and analytical protocols is essential for any researcher working with this versatile intermediate. The continued exploration of its derivatives promises to yield novel therapeutic agents, underscoring the enduring importance of such fundamental chemical building blocks in the advancement of science.
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